Phenylpyruvic acid
Description
Properties
IUPAC Name |
2-oxo-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTNMPGBKDVTSJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
114-76-1 (hydrochloride salt), 51828-93-4 (calcium salt) | |
| Record name | Phenylpyruvic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000156069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1042281 | |
| Record name | Phenylpyruvic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1042281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow or white crystalline powder; Hygroscopic; [Alfa Aesar MSDS], Solid, White crystalline powder | |
| Record name | Phenylpyruvic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16577 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Phenylpyruvic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000205 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 2-Oxo-3-phenylpropionic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1466/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
112 mg/mL, Soluble in water, Soluble (in ethanol) | |
| Record name | Phenylpyruvic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000205 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 2-Oxo-3-phenylpropionic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1466/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
156-06-9 | |
| Record name | Phenylpyruvic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylpyruvic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000156069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenylpyruvic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03884 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Benzenepropanoic acid, .alpha.-oxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenylpyruvic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1042281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenylpyruvic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.317 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYLPYRUVIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7CO62M413 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Phenylpyruvic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000205 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
154 °C | |
| Record name | Phenylpyruvic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000205 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Hydrolysis of Aminocinnamic Acid Derivatives
A classical approach involves hydrolyzing α-acetaminocinnamic acid under acidic or basic conditions. The reaction proceeds via cleavage of the acetamide group, yielding phenylpyruvic acid. Herbst and Shemin demonstrated this method using α-acetaminocinnamic acid dissolved in 10% sulfuric acid, refluxed for 2 hours, achieving a 65–70% yield. Modern adaptations employ milder conditions, such as sodium hydroxide hydrolysis at 80°C, reducing side reactions like decarboxylation.
Condensation of Benzaldehyde and Glycine Derivatives
Benzaldehyde reacts with glycine derivatives (e.g., hippuric acid) in the presence of a base to form phenylazlactone, which is subsequently hydrolyzed. Using diazabicyclooctane (DABCO) as a base, [3-¹¹C]this compound was synthesized from [¹¹C]benzaldehyde and 2-phenyl-5-oxazolone, yielding 40% radiochemical purity within 40 minutes. Non-radioactive variants achieve comparable yields (35–45%) using sodium acetate or pyridine as catalysts.
Table 1: Comparative Analysis of Chemical Synthesis Methods
| Method | Reagents/Conditions | Yield (%) | Key Advantages |
|---|---|---|---|
| Aminocinnamic hydrolysis | H₂SO₄ (10%), reflux | 65–70 | Simple setup, high purity |
| Benzaldehyde condensation | DABCO, 40°C, 40 min | 40 | Suitable for radiolabeled compounds |
| Sodium hydroxide hydrolysis | NaOH (1M), 80°C, 2 hr | 75 | Scalable, minimal by-products |
Enzymatic and Biocatalytic Approaches
Transaminase-Catalyzed Reactions
Transaminases (e.g., glutamic-oxaloacetic transaminase) convert this compound to L-phenylalanine reversibly. Immobilizing these enzymes on CNBr-activated Sepharose enables continuous production. Anaza et al. achieved 60% conversion (538 mM yield) using 900 mM this compound and L-glutamic acid at pH 8.4 and 40°C. Recent advances employ recombinant Escherichia coli expressing transaminase ata, achieving 91% substrate conversion under optimized conditions (1.5–2.5 g/L cells, 4–8 g/L L-phenylalanine).
L-Amino Acid Deaminase Engineering
Engineered L-amino acid deaminase from Proteus mirabilis reduces product inhibition. Mutant E145A/E341A showed a 3.84-fold reduction in inhibition and 81.2 g/L this compound production (99.6% conversion) in a 5-L bioreactor. This method bypasses equilibrium limitations inherent in transaminase systems.
Table 2: Enzymatic Methods Comparison
| Method | Catalyst | Yield (g/L) | Conversion (%) |
|---|---|---|---|
| Immobilized transaminase | GOT on Sepharose | 89 | 60 |
| Recombinant E. coli | Transaminase ata | 29.8 | 99.3 |
| Engineered deaminase | P. mirabilis mutant | 81.2 | 99.6 |
Catalytic Carbonylation of Benzyl Halides
Benzyl chloride undergoes double carbonylation in the presence of cobalt carbonyl catalysts to produce this compound. A patent by Yin et al. details this method: benzyl chloride reacts with CO (20 bar) and Co₂(CO)₈ at 80°C, yielding 70–75% this compound as an alkaline earth metal salt. Post-reaction processing involves filtration, acidification, and crystallization. This method is industrially promising due to its scalability and cost-effectiveness.
Recent Advances in Bioprocess Optimization
Two-Stage Temperature Control in Bioreactors
Hou et al. developed a two-step process using engineered E. coli:
Transcriptomic Regulation in Lactiplantibacillus plantarum
Adding 5 mg/mL this compound upregulated hisC and aroK genes in L. plantarum, enhancing phenyllactic acid synthesis 19.38-fold. This highlights cross-pathway optimization potential.
Industrial and Environmental Considerations
Waste Management in Carbonylation
The cobalt catalyst recovery process involves phase separation:
Cost-Benefit Analysis of Enzymatic vs. Chemical Methods
| Factor | Chemical Synthesis | Enzymatic Catalysis |
|---|---|---|
| Capital cost | High (pressure reactors) | Moderate (bioreactors) |
| Operating cost | Low (catalyst reuse) | High (enzyme production) |
| Environmental impact | Moderate (CO emissions) | Low (aqueous waste) |
Chemical Reactions Analysis
Formation from L-Phenylalanine
The primary reaction for the formation of phenylpyruvic acid is the transamination of L-phenylalanine:
This reaction is catalyzed by the enzyme tyrosine aminotransferase (TAT), which facilitates the conversion of L-phenylalanine to PPA while producing L-glutamic acid as a byproduct. The reaction highlights the role of PPA in amino acid metabolism and its potential for further transformations.
Conversion to Phenyllactic Acid
This compound can also be converted into phenyllactic acid through a reduction process involving NAD-dependent lactate dehydrogenases:
Research has shown that specific strains of Bacillus coagulans can efficiently catalyze this conversion, achieving high yields under optimized conditions. The kinetic parameters for this enzymatic reaction have been characterized, revealing differences in catalytic efficiency between pyruvate and PPA substrates .
Enolization Reaction
This compound can undergo enolization to form enol-phenylpyruvate:
This reversible reaction is significant in metabolic pathways where PPA acts as a substrate or product in various enzymatic processes.
Microbial Biotransformation
Recent studies have focused on biotechnological methods for producing this compound from L-phenylalanine using engineered microbial strains such as Escherichia coli. A two-step biotransformation process has been developed, where growing cells first convert L-phenylalanine into PPA, followed by resting cells that further enhance production. Under optimized conditions, yields can reach up to 75 g/L in bioreactor setups .
Kinetic Modeling
Kinetic models have been established to describe the biotransformation processes involving substrate and product inhibition. For instance, initial rates of PPA production are influenced by concentrations of L-phenylalanine and PPA itself, with observed substrate inhibition occurring at higher concentrations .
Table 1: Kinetic Parameters for Resting Cell Biotransformation
| Parameter | Value |
|---|---|
| Maximal Reaction Rate () | 0.41 g·L·min |
| Michaelis Constant () | 30 g·L |
| Substrate Inhibition Constant () | 70.6 g·L |
| Product Inhibition Constant () | 22.3 g·L |
This table summarizes critical kinetic parameters that inform the optimization of biotransformation processes involving this compound.
Scientific Research Applications
Biochemical and Pharmaceutical Applications
Phenylketonuria Management
Phenylpyruvic acid is primarily associated with phenylketonuria (PKU), a genetic disorder caused by a deficiency in phenylalanine hydroxylase, leading to elevated levels of phenylalanine and its metabolites, including PPA. In PKU management, monitoring urinary levels of PPA serves as a diagnostic tool for assessing metabolic control and dietary adherence . Furthermore, PPA's role in the metabolism of phenylalanine has been studied to develop therapeutic strategies that mitigate the effects of PKU .
Drug Precursor
PPA is also recognized as a precursor for synthesizing various pharmaceutical compounds. For example, it can be converted into phenyllactic acid (PLA), which exhibits antimicrobial properties and potential applications in food preservation and pharmaceuticals . Research has demonstrated efficient microbial conversion techniques using strains like Bacillus coagulans, highlighting PPA's utility in producing valuable bioactive compounds .
Microbial Production of Derivatives
PPA serves as a substrate for the production of several important derivatives through microbial fermentation processes. The following table summarizes key derivatives produced from PPA:
| Derivative | Microorganism | Application |
|---|---|---|
| Phenyllactic Acid | Bacillus coagulans | Antimicrobial agent; food preservation |
| O-hydroxyphenylacetic Acid | Various microbial strains | Potential therapeutic applications |
Case Study: Production of Phenyllactic Acid
A study demonstrated that Bacillus coagulans could convert PPA into PLA efficiently under optimized conditions, achieving high yields and productivity . This biotransformation process not only enhances the value of PPA but also contributes to sustainable production methods in the food industry.
Metabolic Studies
Research has shown that PPA influences various metabolic pathways. For instance, studies involving HepG2 cells indicated that exposure to PPA affects the transcription of genes related to transthyretin (TTR), which is a marker for nutritional status in PKU patients . This highlights the compound's relevance in understanding metabolic dysregulation associated with amino acid metabolism.
Environmental Biotechnology
PPA's role extends into environmental applications as well. The development of genetically engineered microbes capable of degrading excess phenylalanine from dietary sources shows promise for reducing blood phenylalanine levels in PKU patients . This biotechnological approach could lead to innovative dietary supplements or probiotics aimed at managing PKU more effectively.
Mechanism of Action
Phenylpyruvic acid exerts its effects through various molecular targets and pathways:
Oxidative Deamination: It is produced from the oxidative deamination of phenylalanine.
Enzyme Inhibition: This compound derivatives act as enzyme inhibitors, affecting various metabolic pathways.
Metabolic Pathways: It is involved in the metabolic pathway of phenylalanine, leading to the production of this compound in cases of phenylketonuria.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The following table compares PPA with structurally related α-keto acids: 4-hydroxyphenylpyruvic acid (4-HPPA) and indole-3-pyruvic acid (IPA).
Key Differences in Metabolism and Stability
- PPA vs. 4-HPPA: PPA is a direct metabolite of phenylalanine, while 4-HPPA originates from tyrosine . 4-HPPA’s hydroxyl group enhances stability, whereas PPA’s instability necessitates careful storage . Both acids degrade non-enzymatically to aldehydes (benzaldehyde and 4-hydroxybenzaldehyde) in the presence of lipid hydroperoxides (LOOH) .
PPA vs. IPA :
Analytical Differentiation
- Ferric Chloride Test : Both PPA and 4-HPPA produce transient green/blue colors in urine, but 4-HPPA is more prevalent in infants .
- Spectroscopy: PPA’s enol-keto tautomerism is solvent-dependent, whereas IPA’s indole group allows distinct UV/fluorescence detection .
Industrial and Biochemical Roles
- PPA is utilized in asymmetric synthesis of L-phenyllactic acid via lactate dehydrogenase and as a precursor in lignin biosynthesis in plants .
- 4-HPPA and IPA have niche roles: 4-HPPA in tyrosine metabolism studies and IPA in serotonin pathway modulation .
Research Findings and Contradictions
- Stability Under Oxidative Stress: PPA degrades faster in LOOH-rich environments than in the presence of 4-oxo-non-2-enal (ON) . This contrasts with IPA, which forms stable indole derivatives .
Biological Activity
Phenylpyruvic acid (PPA), a keto-acid and an intermediate in the metabolism of phenylalanine, plays a significant role in various biological processes. Its primary relevance is observed in phenylketonuria (PKU), a genetic disorder characterized by the accumulation of phenylalanine due to the deficiency of the enzyme phenylalanine hydroxylase. This article delves into the biological activity of this compound, highlighting its metabolic pathways, interactions with enzymes, and implications in health and disease.
Metabolic Pathways
This compound is primarily produced through the transamination of phenylalanine, catalyzed by enzymes such as phenylalanine dehydrogenase and tyrosine aminotransferase . The metabolic reaction can be summarized as follows:
This reaction is crucial for maintaining amino acid balance and preventing toxic accumulation of phenylalanine in individuals with PKU .
Enzymatic Interactions
This compound interacts with several enzymes, influencing various metabolic pathways:
| Enzyme | Function | Gene Name | Molecular Weight (Da) |
|---|---|---|---|
| Phenylalanine dehydrogenase | Catalyzes oxidative deamination of L-phenylalanine | pdh | 36,608.615 |
| Tyrosine aminotransferase | Converts tyrosine to p-hydroxyphenylpyruvate | TAT | 50,398.895 |
| Macrophage migration inhibitory factor | Involved in immune response and macrophage regulation | MIF | 12,476.19 |
These enzymes facilitate the conversion of phenylalanine to this compound and subsequently to other metabolites, impacting neurotransmitter synthesis and immune responses .
Implications in Phenylketonuria (PKU)
In PKU patients, elevated levels of this compound are observed due to the inability to metabolize phenylalanine effectively. This condition can lead to severe neurological consequences if not managed through dietary restrictions or therapeutic interventions. Recent studies have explored innovative treatments such as genetically engineered probiotics that express phenylalanine lyase, which can degrade excess phenylalanine before absorption .
Case Study: Probiotic Treatment in PKU Mice
A study involving homozygous PAHenu2 mice (a model for PKU) demonstrated that treatment with a probiotic expressing a phenylalanine lyase gene significantly reduced blood phenylalanine levels within days. The probiotic's effectiveness was attributed to its ability to metabolize dietary phenylalanine, showcasing a potential therapeutic avenue for managing PKU .
Neurotransmitter Synthesis
Elevated levels of this compound can interfere with the synthesis of critical neurotransmitters such as dopamine and serotonin. This interference occurs because high concentrations of phenylalanine inhibit the activities of tyrosine hydroxylase and tryptophan hydroxylase, enzymes necessary for synthesizing these neurotransmitters .
Research Findings on Neurotransmitter Dynamics
A study investigated the effects of sapropterin dihydrochloride on neurotransmitter synthesis in PKU mice. While sapropterin increased brain biopterin levels, it did not significantly alter dopamine or serotonin levels directly but may enhance neurotransmitter release . This finding underscores the complex interplay between metabolic byproducts like PPA and neurotransmitter dynamics.
Antimicrobial Properties
Emerging research indicates that this compound derivatives, such as phenyllactic acid (PLA), exhibit antimicrobial properties. A novel strain of Bacillus coagulans was found to convert PPA into PLA efficiently, which has demonstrated broad-spectrum antimicrobial activity against bacteria and fungi . This conversion process highlights potential applications for PPA in food preservation and therapeutic contexts.
Q & A
Q. What are the standard analytical methods for detecting phenylpyruvic acid in biological samples, and how do they differ in sensitivity?
Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are widely used. GC-MS offers superior sensitivity for volatile derivatives (e.g., trimethylsilyl esters), while HPLC with UV detection is preferred for aqueous samples. Key considerations include sample derivatization protocols (to enhance volatility for GC-MS) and pH adjustments to stabilize this compound during extraction . Calibration curves using deuterated internal standards (e.g., d₅-phenylpyruvate) improve quantification accuracy in complex matrices like urine or microbial cultures .
Q. How is this compound involved in phenylalanine metabolism, and what experimental models validate its role in metabolic disorders?
this compound is a key intermediate in phenylalanine catabolism, produced via the deamination of phenylalanine by phenylalanine hydroxylase. Its accumulation in phenylketonuria (PKU) is validated using:
- In vitro enzyme assays measuring phenylalanine hydroxylase activity in liver homogenates .
- Knockout murine models lacking functional phenylalanine hydroxylase, monitored via urinary phenylpyruvate levels using LC-MS .
- Human clinical studies correlating plasma phenylpyruvate concentrations with neurodevelopmental outcomes in PKU patients .
Q. What experimental models are suitable for studying this compound’s microbial conversion to phenyllactic acid?
Lactobacillus and Bacillus strains are common models. Methodological steps include:
- Optimizing culture media with this compound as a precursor and NADH cofactors to enhance lactic acid dehydrogenase (LDH) activity .
- Quantifying conversion efficiency via pH-stat titrations or NMR spectroscopy to track substrate depletion .
- Strain engineering (e.g., overexpression of LDH genes in Bacillus coagulans) to improve yield .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported this compound concentrations across different biological systems?
Discrepancies often arise from:
- Sample preparation : Degradation during storage (add 0.1% sodium azide to inhibit microbial activity) .
- Analytical variability : Cross-validate results using orthogonal methods (e.g., GC-MS vs. enzymatic assays) .
- Biological variability : Control for dietary phenylalanine intake in human studies or use standardized microbial growth phases . A multi-omics approach (metabolomics + transcriptomics) can contextualize phenylpyruvate fluctuations within metabolic networks .
Q. What methodological strategies optimize this compound detection in low-abundance or unstable samples?
- Chemical stabilization : Immediate acidification (pH ≤ 2) with HCl to prevent keto-enol tautomerization .
- Derivatization : Use o-phenylenediamine for forming stable quinoxaline derivatives, enhancing LC-MS detectability .
- Microsampling : Dried urine spots (DUS) or capillary blood collection minimize degradation in field studies .
Q. How can researchers design experiments to differentiate this compound’s direct antimicrobial effects from indirect metabolic interactions?
- Co-culture assays : Compare growth inhibition of Staphylococcus aureus in media with this compound vs. its metabolic byproducts (e.g., phenyllactic acid) .
- Isotopic tracing : Use ¹³C-labeled phenylpyruvate to track incorporation into microbial membranes via MALDI-TOF .
- Genetic knockouts : Test antimicrobial activity in E. coli mutants lacking phenylpyruvate decarboxylase .
Q. What experimental frameworks are recommended for studying this compound as a potential biomarker in metabolic disorders beyond PKU?
- Longitudinal cohort studies : Correlate urinary phenylpyruvate levels with neurological symptoms in tyrosinemia patients .
- Machine learning : Train classifiers on metabolomic datasets to identify phenylpyruvate-associated signatures in rare metabolic diseases .
- Cross-species validation : Compare phenylpyruvate dynamics in zebrafish models and human biopsies .
Q. How should researchers address variability in this compound quantification when comparing data across literature sources?
- Meta-analysis : Normalize data using z-scores based on method-specific detection limits (e.g., GC-MS vs. enzymatic kits) .
- Interlaboratory studies : Participate in proficiency testing programs (e.g., ERNDIM for metabolic biomarkers) to calibrate instruments .
- Transparent reporting : Adhere to MIAME (Minimum Information About a Metabolomics Experiment) guidelines for metadata .
Methodological Best Practices
- Experimental design : Use factorial designs (e.g., Box-Behnken) to optimize this compound synthesis in microbial systems .
- Data validation : Apply Grubbs’ test to identify outliers in replicate analyses .
- Ethical compliance : For clinical studies, obtain IRB approval and document phenylpyruvate’s stability in consent forms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
